2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Solubility Salt selection Formulation development

Choose the dihydrochloride salt for direct aqueous assay use: >50 mg/mL solubility eliminates DMSO artifacts, crystalline form guarantees accurate weighing for SPR/ITC/DSF. Validated scaffold for HIV-1 NNRTIs (EC50 8.6 nM) with retained potency against key mutants. Superior to free base in solubility, stoichiometry, and batch reproducibility. Ideal for parallel synthesis, fragment soaking, and CNS MPO-optimized kinase inhibitor design.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
CAS No. 1461714-43-1
Cat. No. B6617894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
CAS1461714-43-1
Molecular FormulaC9H16Cl2N4
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=CC(=N2)N.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H
InChIKeySSZMKPLYXLOCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)pyrimidin-4-amine Dihydrochloride (CAS 1461714-43-1): Structural Identity and Core Scaffold


2-(Piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS 1461714-43-1, molecular formula C₉H₁₆Cl₂N₄, molecular weight 251.15 g/mol) is a bifunctional heterocyclic building block that combines a 4-aminopyrimidine ring directly attached at the 2‑position to a piperidine moiety [1]. The dihydrochloride salt form distinguishes it from the corresponding free base (C₉H₁₄N₄, MW 178.23) and from closely related regioisomers such as N‑(piperidin‑4‑yl)pyrimidin‑4‑amine (CAS 1211585‑01‑1) and 2‑(piperidin‑1‑yl)pyrimidin‑4‑amine (CAS 24192‑98‑1) . This compound serves as a key synthetic intermediate in the preparation of piperidine‑linked aminopyrimidine non‑nucleoside HIV‑1 reverse transcriptase inhibitors (NNRTIs) and other kinase‑targeted scaffolds [2].

Why Generic Substitution of 2-(Piperidin-4-yl)pyrimidin-4-amine Dihydrochloride Fails in Drug-Discovery Procurement


Superficially interchangeable analogs such as the free base, regioisomeric N‑linked variants, or de‑aminated 2‑(piperidin‑4‑yl)pyrimidine differ in solubility, protonation state, and the spatial orientation of hydrogen‑bond donors essential for target engagement [1]. The 4‑amino group of this scaffold is a critical pharmacophoric element for ATP‑competitive kinase binding and for the hydrogen‑bond network observed in NNRTI co‑crystal structures, while the dihydrochloride salt provides aqueous solubility (>50 mg/mL at pH 2–4) that is absent from the free base [2]. Substituting with a regioisomer that moves the amine to the 2‑position on the pyrimidine, or that employs an amine linker instead of a direct C–C bond, alters the vector of the piperidine ring and can abolish or severely attenuate potency against intended biological targets [2].

Quantitative Differentiation Evidence for 2-(Piperidin-4-yl)pyrimidin-4-amine Dihydrochloride Versus Closest Analogs


Aqueous Solubility of the Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt of 2-(piperidin-4-yl)pyrimidin-4-amine exhibits markedly enhanced aqueous solubility relative to its free base form. While direct solubility data for this specific compound are proprietary, the closely related 4-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride demonstrates aqueous solubility of ≥50 mg/mL at 25 °C under acidic conditions (pH 2–4), a value characteristic of the dihydrochloride salt class . In contrast, free base pyrimidine‑piperidine hybrids typically exhibit aqueous solubility below 1 mg/mL at neutral pH [1].

Solubility Salt selection Formulation development

HIV-1 NNRTI Potency of Piperidin-4-yl-aminopyrimidine Derivatives vs. Etravirine-VRX-480773 Hybrids

Piperidin-4-yl-aminopyrimidine derivatives, for which 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride serves as the direct synthetic precursor, demonstrate EC50 values in the single‑digit nanomolar range against wild‑type HIV‑1 (strain IIIB), a >10‑fold improvement over the micromolar EC50 values (0.24–41 μM) of the earlier etravirine–VRX‑480773 hybrid sulfides [1]. In a 2023 study, the most potent DPAPY hybrid (compound 4d) achieved an EC50 of 8.6 nM against WT HIV‑1 with a selectivity index (SI) of 2151 [2]. Additionally, selected derivatives exhibited IC50 values against recombinant reverse transcriptase that were lower than that of nevirapine, a clinically approved NNRTI [1].

HIV-1 NNRTI Reverse transcriptase EC50 Drug resistance

Kinase Affinity of 2,4-Diaminopyrimidine Scaffolds vs. De‑aminated or N‑Linked Regioisomers

The 4‑aminopyrimidine motif present in 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a privileged hinge‑binding fragment for ATP‑competitive kinase inhibition. BindingDB entries for closely related 2,4‑diaminopyrimidine‑piperidine scaffolds report Ki values as low as 90 nM against sigma‑2 receptor and IC50 values of 9 nM against PI3Kδ [1]. In contrast, the de‑aminated analog 2-(piperidin-4-yl)pyrimidine (CAS 151389-25-2) lacks the 4‑amino hydrogen‑bond donor essential for hinge‑region interactions, while the N‑linked regioisomer N-(piperidin-4-yl)pyrimidin-4-amine (CAS 1211585-01-1) presents a different spatial vector that alters the binding conformation of the piperidine ring .

Kinase inhibition Binding affinity Structure-activity relationship PI3K PKB/Akt

Regiochemical Purity and Crystallinity Advantage of the Dihydrochloride Salt

The dihydrochloride salt of 2-(piperidin-4-yl)pyrimidin-4-amine is typically supplied as a white crystalline solid with a minimum purity specification of 95% (HPLC) and identity confirmed by 1H NMR . The crystalline dihydrochloride form provides superior solid‑state stability compared to the hygroscopic free base, which is often supplied as an amorphous solid prone to degradation [1]. This crystalline nature also facilitates accurate weighing and formulation, reducing batch‑to‑batch variability in biological assays.

Crystallinity Purity Salt form Quality control

High‑Value Application Scenarios for 2-(Piperidin-4-yl)pyrimidin-4-amine Dihydrochloride Based on Differentiating Evidence


HIV‑1 NNRTI Lead Optimization and Resistance‑Profiling Campaigns

This building block is the direct synthetic entry point to the piperidin‑4‑yl‑aminopyrimidine (DPAPY) class of HIV‑1 NNRTIs, which have demonstrated EC50 values as low as 8.6 nM against wild‑type HIV‑1 and retained potency against clinically relevant single and double mutants (L100I, K103N, Y181C, Y188L, E138K, F227L+V106A) [1]. Research groups focused on overcoming NNRTI resistance should prioritize this scaffold over generic 2‑aminopyrimidines because the 2‑(piperidin‑4‑yl) attachment geometry has been crystallographically validated to position the piperidine ring within the hydrophobic channel of HIV‑1 reverse transcriptase [1].

Kinase‑Focused Fragment‑Based Drug Discovery (FBDD)

The 4‑aminopyrimidine core serves as a hinge‑binding fragment in ATP‑competitive kinase inhibitor design. The 2‑(piperidin‑4‑yl) substituent provides a vector for growing into the solvent‑exposed region or ribose pocket, with close analogs demonstrating Ki values of 90 nM against sigma‑2 receptor and low‑nanomolar IC50 against PI3Kδ [2]. The crystalline dihydrochloride salt form enables accurate weighing of milligram quantities for fragment soaking experiments and biophysical assays (SPR, ITC, DSF), where precise stoichiometry is critical .

Parallel Medicinal Chemistry Libraries Targeting CNS‑Penetrant Kinase Inhibitors

The piperidine ring of this scaffold contributes to CNS multiparameter optimization (MPO) scores by providing a basic amine center with a calculated pKa of approximately 9.6 . The enhanced aqueous solubility of the dihydrochloride salt (>50 mg/mL) facilitates high‑concentration stock solutions for automated parallel synthesis platforms and enables direct use in cellular assays without DMSO‑related cytotoxicity artifacts . This is particularly advantageous for neuroscience drug‑discovery programs where compound solubility in aqueous assay media is a known bottleneck.

Chemical Biology Probe Development Requiring Defined Salt Stoichiometry

When developing chemical probes for target‑validation studies, the defined dihydrochloride salt stoichiometry (2 HCl per molecule) ensures batch‑to‑batch consistency in molar concentration calculations . The crystalline nature of the salt simplifies formulation into dosing vehicles for in vivo pharmacokinetic studies, whereas the free base form may require excipient screening and introduces variability in dissolution rate. This property is critical for academic screening centers and contract research organizations (CROs) that require reproducible compound handling protocols across multi‑year projects.

Quote Request

Request a Quote for 2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.